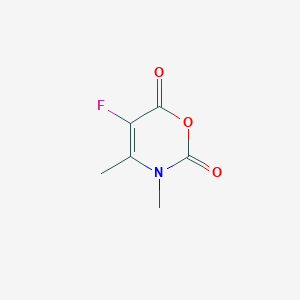
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione: is a synthetic organic compound belonging to the oxazine family It is characterized by the presence of a fluorine atom at the 5th position, two methyl groups at the 3rd and 4th positions, and a dione structure at the 2nd and 6th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethyl-2h-1,3-oxazine and a fluorinating agent.
Fluorination Reaction: The fluorination of 3,4-dimethyl-2h-1,3-oxazine is carried out using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.
Oxidation: The resulting fluorinated intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate (KMnO4) to introduce the dione functionality at the 2nd and 6th positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be performed to modify the dione structure.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various fluorinated and non-fluorinated derivatives, which can be further utilized in different applications.
科学的研究の応用
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic benefits.
作用機序
The mechanism of action of 5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The dione structure plays a crucial role in the compound’s reactivity and stability, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
3,4-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Chloro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.
5-Fluoro-2h-1,3-oxazine-2,6(3h)-dione: Lacks the methyl groups, affecting its overall stability and reactivity.
Uniqueness
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
916226-95-4 |
|---|---|
分子式 |
C6H6FNO3 |
分子量 |
159.11 g/mol |
IUPAC名 |
5-fluoro-3,4-dimethyl-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C6H6FNO3/c1-3-4(7)5(9)11-6(10)8(3)2/h1-2H3 |
InChIキー |
CQLFYHIFFJBOLF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC(=O)N1C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


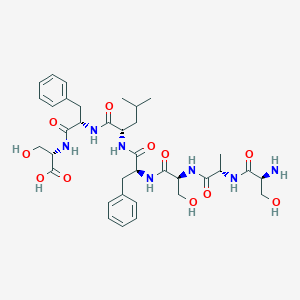
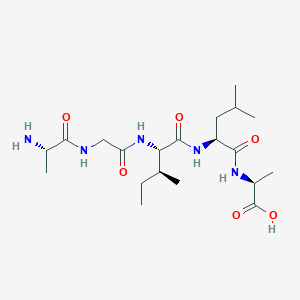
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B12622211.png)
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
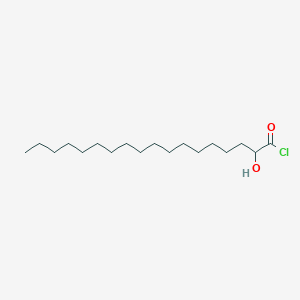
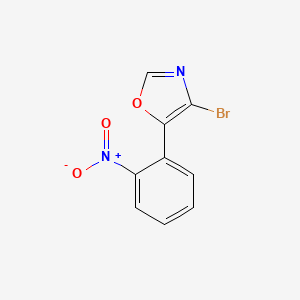
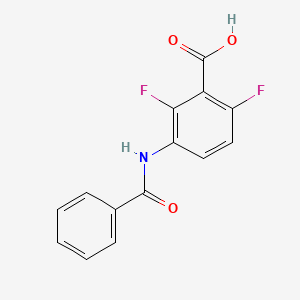
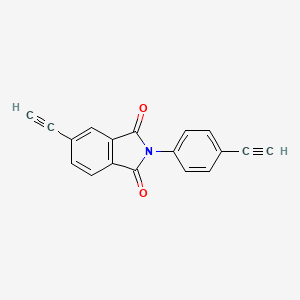

![2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622259.png)
![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)
![9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12622270.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B12622273.png)

